molecular formula C12H26O4 B3052459 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- CAS No. 4161-33-5

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

Cat. No.: B3052459
CAS No.: 4161-33-5
M. Wt: 234.33 g/mol
InChI Key: YVOJURUGJXVFMG-UHFFFAOYSA-N
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Description

1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- is a chemical compound with the molecular formula C12H26O4. It is also known by its systematic name, 4,4’-[1,4-Butanediylbis(oxy)]di(1-butanol).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- typically involves the reaction of 1,4-butanediol with butanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the addition of another butanol molecule to form the final product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of high-purity reactants and catalysts is essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- has several applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of biomolecule interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating interactions in biochemical processes. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- is unique due to its dual butanol groups connected by an ether linkage, providing distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

4-[4-(4-hydroxybutoxy)butoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOJURUGJXVFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCCOCCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431071
Record name 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4161-33-5
Record name 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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